

# Camizestrant quality of life assessment EORTC QLQ-C30

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## Compound Focus: Camizestrant

CAS No.: 2222844-89-3

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## Introduction to Camizestrant and QoL Assessment

**Camizestrant** is a next-generation oral **selective estrogen receptor degrader (SERD)** and **complete estrogen receptor antagonist** [1]. The phase III SERENA-6 trial investigated a novel treatment strategy for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer. The trial focused on patients in whom an *ESR1* mutation emerged during first-line treatment with an AI plus a CDK4/6 inhibitor, without radiological disease progression [2] [3]. Patients were randomized to either **switch** their endocrine therapy from an AI to **camizestrant** (while continuing the same CDK4/6 inhibitor) or to **continue** with the standard AI and CDK4/6 inhibitor combination [3].

**Quality of Life (QoL)** is a critical endpoint in oncology trials, especially when evaluating new therapies for advanced cancer. The European Organisation for Research and Treatment of Cancer (EORTC) Quality of Life Questionnaire Core 30 (QLQ-C30) is a widely validated, patient-reported instrument designed to assess the health-related quality of life (HRQOL) of cancer patients [4] [5]. Its use in the SERENA-6 trial provides crucial data on how **camizestrant** impacts a patient's daily life and well-being.

## EORTC QLQ-C30 Instrument Profile

The table below summarizes the core specifications of the EORTC QLQ-C30 instrument based on its established profile [5].

Feature	Specification
Questionnaire Name	EORTC QLQ-C30 (Version 3.0)
Developer	EORTC Quality of Life Study Group
Description	Cancer-specific core questionnaire for use across various cancer types.
Administration	Self-administered
Time to Complete	Under 10 minutes
Number of Items	30

| **Key Domains** | **Functional Scales:** Physical, Role, Cognitive, Emotional, Social **Symptom Scales:** Fatigue, Pain, Nausea/Vomiting **Global Health Status/QoL Scale** **Single-Item Symptoms** (e.g., Dyspnea, Appetite) || **Item Scaling** | Most items: 1 (Not at all) to 4 (Very much) Global health items: 1 (Very poor) to 7 (Excellent) || **Scoring** | All scales are scored from 0 to 100. • **Higher scores** on functional and global QoL scales indicate **better functioning**. • **Higher scores** on symptom scales indicate **more severe symptoms**. || **Minimally Important Difference** | A change of 5 to 10 points is considered clinically meaningful for patients [5]. |

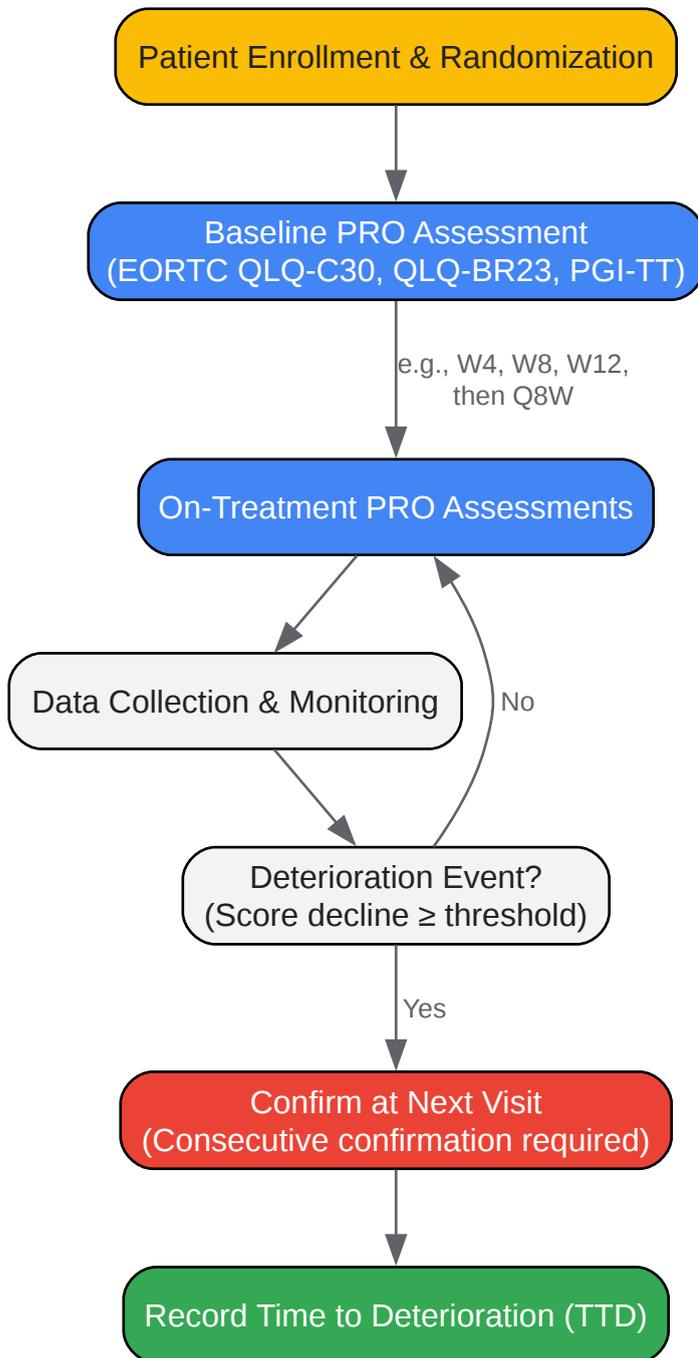
## Protocol for QoL Assessment in the SERENA-6 Trial

The assessment of patient-reported outcomes (PROs), including QoL, was a pre-specified and integral part of the SERENA-6 trial design [2] [6].

- **Primary PRO Objective:** To evaluate the impact of switching to **camizestrant** on patients' global health status/quality of life (GHS/QoL) and key symptoms compared to continuing AI therapy.
- **Key PRO Endpoints:**
  - **Primary QoL Endpoint:** Time to deterioration (TTD) in GHS/QoL.
  - **Secondary PRO Endpoints:** TTD in pain, physical functioning, breast symptoms, and arm symptoms [2] [6].

- **Instruments Used:**
  - **EORTC QLQ-C30:** The core 30-item questionnaire for general cancer QoL [2] [6].
  - **EORTC QLQ-BR23:** A breast cancer-specific module to assess relevant symptoms and side effects [2] [6].
  - **PGI-TT (Patient Global Impression of Treatment Tolerability):** A measure of how bothered patients were by treatment side effects [2].
- **Assessment Schedule:** Patients completed PRO questionnaires at baseline and pre-specified timepoints during treatment, including weeks 4, 8, and 12, then every 8 weeks thereafter [3].
- **TTD Definition:** Time to deterioration was rigorously defined as the time from randomization to the first observed deterioration (a decrease in score from baseline of  $\geq 10$  points for symptoms and  $\geq 5$  points for functioning, or  $\geq 16.6$  points for GHS/QoL) that was **confirmed at a subsequent consecutive assessment** (typically within the next 3-4 weeks) [3]. This confirmation prevents transient issues from being misinterpreted as permanent decline.

The following workflow diagram illustrates the sequential process of PRO assessment in the trial:



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## Key QoL Findings from SERENA-6

The PRO results from the SERENA-6 trial demonstrated that switching to **camizestrant** provided significant benefits in preserving patients' quality of life and functioning.

The table below summarizes the key Time to Deterioration results for GHS/QoL, symptoms, and functioning from the SERENA-6 trial [2] [6] [3].

| **Assessment Domain** | **Hazard Ratio (HR) for Deterioration (Camizestrant + CDK4/6i vs. AI + CDK4/6i)** | **Median Time to Deterioration (Camizestrant + CDK4/6i vs. AI + CDK4/6i)** | | :--- | :--- | :--- | | **Global Health Status (GHS)/QoL** | HR 0.53 (95% CI 0.33-0.82); p<0.001 [3] | 23.0 months vs. 6.4 months [3] | | **Pain** | HR 0.57 (95% CI 0.37-0.86) [2] [6] | Not Reported | | **Shortness of Breath (Dyspnea)** | HR 0.52 (95% CI 0.28-0.93) [2] [6] | Not Reported | | **Emotional Functioning** | HR 0.51 (95% CI 0.29-0.87) [2] [6] | Not Reported | | **Fatigue** | HR 0.75 (95% CI 0.46-1.24) [2] [6] | Not Reported | | **Physical Functioning** | HR 0.74 (95% CI 0.44-1.24) [2] [6] | Not Reported | | **Role Functioning** | HR 0.73 (95% CI 0.48-1.10) [2] [6] | Not Reported |

#### Interpretation of Hazard Ratios (HRs):

- An HR of less than 1.0 indicates a reduction in the risk of deterioration.
- For example, an HR of 0.53 for GHS/QoL means a **47% reduction in the risk** of clinically meaningful deterioration in global health status and quality of life for patients on **camizestrant** compared to those continuing with AI [3].

## Management of Visual Symptoms (Camizestrant-Specific PRO)

**Camizestrant** is associated with visual side effects (e.g., brief flashes of light, or photopsia). A dedicated visual symptom assessment was conducted using the **Visual Symptom Assessment Questionnaire (VSAQ)** [1].

- **Key Findings on Visual Effects:**
  - **Frequency:** Visual effects were infrequent, occurring on **3 or fewer days per week** for most patients.
  - **Duration:** Episodes were typically very brief, lasting **less than 1 minute**.
  - **Timing:** Effects occurred mostly in the morning or evening.
  - **Impact on QoL:** Patients reported these effects caused **"no" or "a low degree of bother"** and had **no or minimal impact** on daily living activities [1].
- **Clinical Implication:** These data, collected directly from patients, are crucial for clinical practice. They help providers reassure patients that these visual effects, if they occur, are generally transient and not disruptive, supporting treatment adherence [1].

## Conclusion and Application Notes

The PRO data from the SERENA-6 trial, collected using the validated EORTC QLQ-C30 and complementary tools, provide robust evidence that switching to **camizestrant** upon detection of an emergent *ESR1* mutation offers a dual benefit: **significant clinical efficacy** and **preservation of quality of life**.

For researchers and clinicians, these findings underscore:

- **The Value of PROs:** PROs are essential for a complete understanding of a treatment's benefit-risk profile. **Camizestrant's** ability to delay quality of life deterioration is as meaningful as its progression-free survival advantage.
- **A New Treatment Paradigm:** The SERENA-6 trial supports a proactive, ctDNA-guided strategy to overcome endocrine resistance by switching therapy *before* radiological progression, thereby extending the time patients benefit from first-line therapy while maintaining their quality of life [3].
- **Patient Communication:** The specific PRO data on visual symptoms offer evidence-based talking points for clinicians to manage patient expectations and alleviate concerns, promoting continued adherence to an effective therapy.

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To cite this document: Smolecule. [Camizestrant quality of life assessment EORTC QLQ-C30].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1965369#camizestrant-quality-of-life-assessment-eortc-qlq-c30>]

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